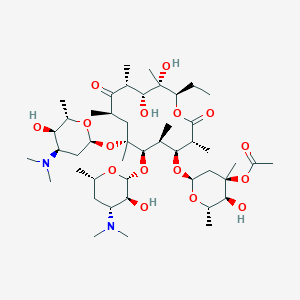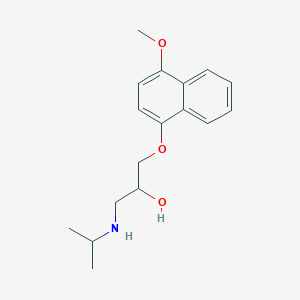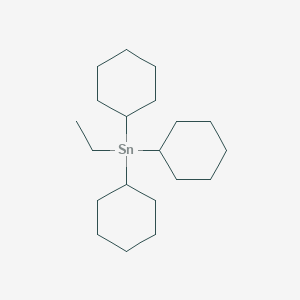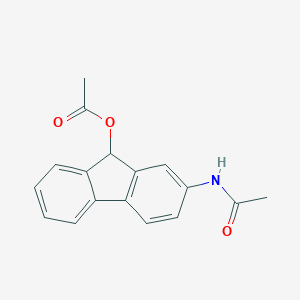
2-Acetamido-9-fluorenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AFA is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. AFA has a molecular weight of 277.29 g/mol and a melting point of 85-88°C. The compound is widely used in scientific research due to its unique fluorescence properties.
Mécanisme D'action
AFA works by covalently binding to the amino groups of proteins and peptides. The compound contains a fluorophore that emits light when excited by a specific wavelength of light. The emission wavelength of AFA is dependent on the polarity of the environment around the fluorophore. This property makes AFA a useful tool for studying protein conformational changes and protein-protein interactions.
Effets Biochimiques Et Physiologiques
AFA has been shown to have minimal effects on protein structure and function. It has been used to study the activity of enzymes such as proteases and kinases. AFA has also been used to study the binding of small molecules to proteins and the transport of proteins in cells. In vivo studies have shown that AFA is non-toxic and is rapidly cleared from the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AFA in lab experiments include its high sensitivity, specificity, and versatility. AFA is a small molecule that can be easily incorporated into proteins and peptides. It is also compatible with a wide range of biological samples and imaging techniques. However, AFA has some limitations, including its sensitivity to pH and temperature, and its potential to interfere with protein function at high concentrations.
Orientations Futures
There are several future directions for the use of AFA in scientific research. One direction is the development of new AFA derivatives with improved fluorescence properties. Another direction is the use of AFA in the development of biosensors for the detection of specific proteins and peptides. Additionally, AFA could be used in the development of new imaging techniques for the study of protein-protein interactions and protein transport in cells.
In conclusion, AFA is a versatile and useful tool for scientific research. Its unique fluorescence properties make it an ideal probe for studying protein structure and function. With continued research and development, AFA has the potential to contribute to advances in the fields of biochemistry, biophysics, and molecular biology.
Méthodes De Synthèse
AFA can be synthesized through a simple two-step reaction. The first step involves the reaction of fluorene with acetic anhydride and a catalyst such as sulfuric acid. This results in the formation of 9-acetoxyfluorene. The second step involves the reaction of 9-acetoxyfluorene with acetamide and a catalyst such as potassium carbonate. This results in the formation of AFA.
Applications De Recherche Scientifique
AFA is commonly used in scientific research as a fluorescent probe to label proteins and peptides. It is used to study protein-protein interactions, protein folding, and enzyme activity. AFA has also been used to study the binding of small molecules to proteins and the transport of proteins in cells. Additionally, AFA has been used in the development of biosensors and in vivo imaging.
Propriétés
Numéro CAS |
108973-47-3 |
|---|---|
Nom du produit |
2-Acetamido-9-fluorenyl acetate |
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
(2-acetamido-9H-fluoren-9-yl) acetate |
InChI |
InChI=1S/C17H15NO3/c1-10(19)18-12-7-8-14-13-5-3-4-6-15(13)17(16(14)9-12)21-11(2)20/h3-9,17H,1-2H3,(H,18,19) |
Clé InChI |
WOIUBMJAWAWJMB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
2-ACETAMIDO-9-FLUORENYL ACETATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



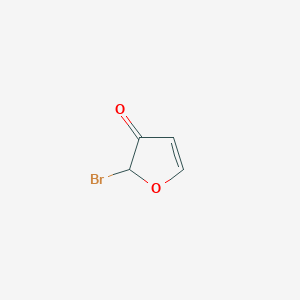

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
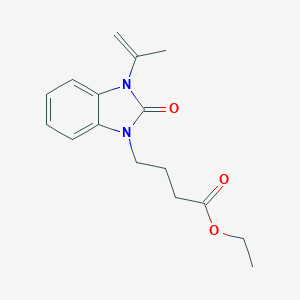
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
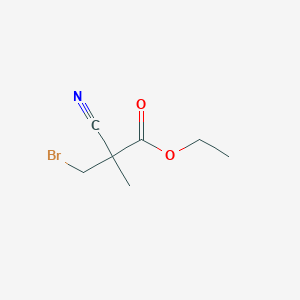
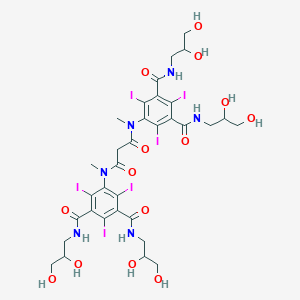
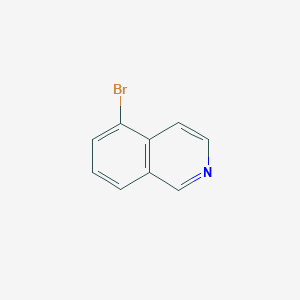
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)


